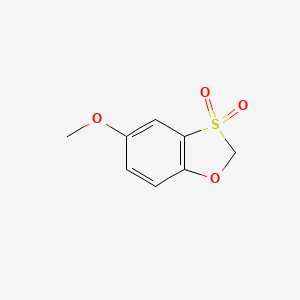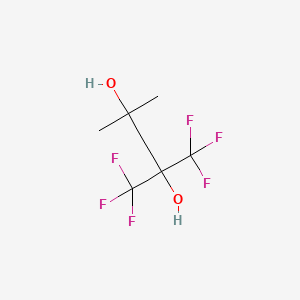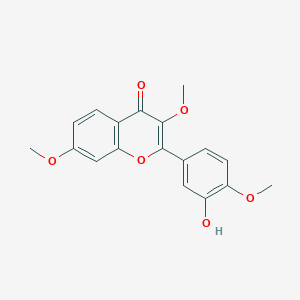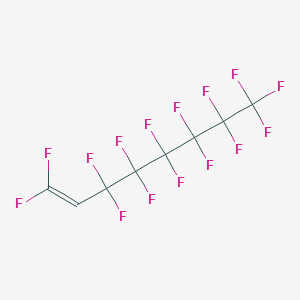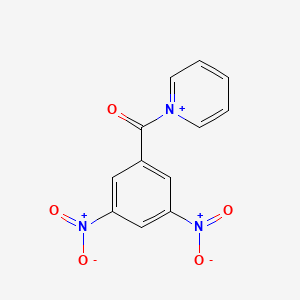![molecular formula C16H17NO2 B14342390 N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide CAS No. 93172-53-3](/img/structure/B14342390.png)
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a formamide group attached to a phenylethyl chain, which is further substituted with a methoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide typically involves the reaction of 4-methoxyphenylacetonitrile with benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the desired formamide compound. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-8 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Methoxyphenylacetic acid
Reduction: N-[2-(4-Methoxyphenyl)-1-phenylethyl]amine
Substitution: Various substituted phenylethyl derivatives
Applications De Recherche Scientifique
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenylethyl chain and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]formamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]acetamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]benzamide
Uniqueness
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the formamide moiety allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
93172-53-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)-1-phenylethyl]formamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-16(17-12-18)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,17,18) |
Clé InChI |
QFQXWVMPKRGMJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


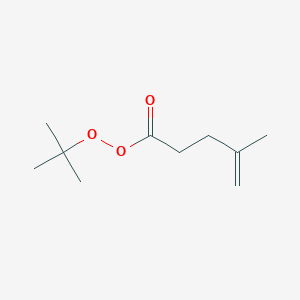
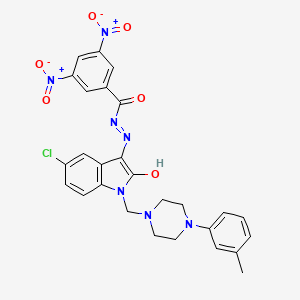
arsanium bromide](/img/structure/B14342323.png)


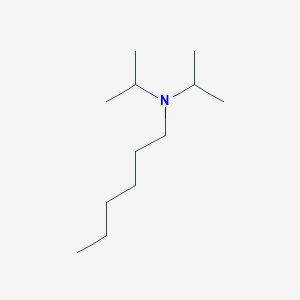

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

